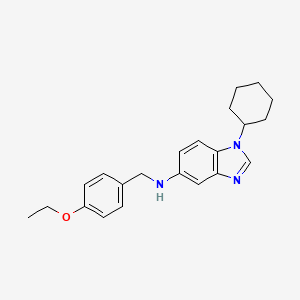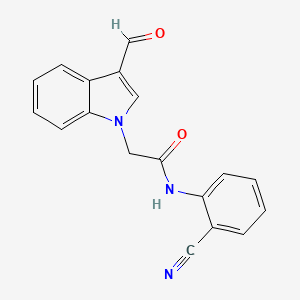![molecular formula C21H19ClN2O3S B4185616 N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
説明
N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, commonly known as CMMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMSB is a member of the sulfonylurea class of compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CMMSB is complex and involves multiple pathways. CMMSB has been shown to bind to sulfonylurea receptors, which are located on the surface of pancreatic beta cells. This binding inhibits the activity of these receptors, which in turn reduces the secretion of insulin.
CMMSB has also been shown to inhibit the activity of several different enzymes that are involved in the growth and survival of cancer cells. These include enzymes involved in DNA replication, protein synthesis, and cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMSB are diverse and depend on the specific application. In the context of insulin secretion, CMMSB has been shown to reduce the secretion of insulin by pancreatic beta cells. This effect is mediated by the inhibition of sulfonylurea receptors.
In the context of cancer treatment, CMMSB has been shown to inhibit the growth of cancer cells and induce apoptosis. This effect is mediated by the inhibition of several different enzymes involved in the growth and survival of cancer cells.
実験室実験の利点と制限
One of the primary advantages of using CMMSB in lab experiments is its potency and specificity. CMMSB is a potent inhibitor of sulfonylurea receptors and has been shown to be effective at low concentrations. Additionally, CMMSB is highly specific for sulfonylurea receptors and does not affect other ion channels or enzymes.
One of the limitations of using CMMSB in lab experiments is its potential toxicity. CMMSB has been shown to be cytotoxic at high concentrations and can induce cell death in non-target cells. Additionally, CMMSB has been shown to have off-target effects on other enzymes and ion channels, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of CMMSB. One potential direction is the development of more potent and specific inhibitors of sulfonylurea receptors. This could lead to the development of new treatments for diabetes and other diseases that involve abnormal insulin secretion.
Another potential direction is the investigation of the role of CMMSB in the treatment of cancer. Future studies could focus on the development of new analogs of CMMSB that are more effective at inhibiting cancer cell growth and inducing apoptosis.
Conclusion
In conclusion, CMMSB is a chemical compound that has been extensively studied for its potential applications in scientific research. CMMSB has been shown to have a wide range of biochemical and physiological effects, including the inhibition of sulfonylurea receptors and the inhibition of cancer cell growth. While there are some limitations to the use of CMMSB in lab experiments, its potency and specificity make it a valuable tool for investigating the mechanisms of insulin secretion and the treatment of cancer.
科学的研究の応用
CMMSB has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool to study the role of sulfonylurea receptors in insulin secretion. CMMSB has been shown to be a potent inhibitor of sulfonylurea receptors and can be used to investigate the mechanisms of insulin secretion in pancreatic beta cells.
In addition to its use in the study of insulin secretion, CMMSB has also been investigated for its potential applications in the treatment of cancer. Studies have shown that CMMSB can inhibit the growth of several different types of cancer cells, including breast, prostate, and lung cancer cells. CMMSB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-7-10-17(11-8-14)28(26,27)24-20-6-4-3-5-18(20)21(25)23-19-12-9-16(22)13-15(19)2/h3-13,24H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANCBSVLUYXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B4185545.png)



![ethyl 1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}-4-piperidinecarboxylate](/img/structure/B4185578.png)
![2-[(isobutoxycarbonyl)amino]butyl (2,3-dimethylphenyl)carbamate](/img/structure/B4185585.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4185603.png)
![4-[(3-acetyl-7-ethyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4185605.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)


![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![methyl 11-(3-bromo-4-methylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4185652.png)